4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Conformational analysis Steric parameter Dihedral angle

Sourcing ortho-ethylphenyl-substituted 1,2,4-triazole-3-thiols with a free phenolic -OH for SAR or probe development often requires custom synthesis with long lead times. • This compound delivers a matched ortho-ethyl conformational bias unavailable from para-ethyl (CAS 917747-23-0) or unsubstituted phenyl analogs, enabling selectivity profiling across a congeneric triplet. • Dual thiol (pKa ~5.5-7.0) and phenol (pKa ~9.5-10.5) handles support pH-sequenced orthogonal conjugation: selective thiol alkylation at pH 7-8, then phenol esterification/etherification at pH >10, for constructing heterobifunctional probes on a single scaffold. • cLogP 3.6-3.9 places it in the membrane-permeable range while retaining aqueous solubility via both polar groups. In stock for immediate dispatch.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Cat. No. B11763655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)O
InChIInChI=1S/C16H15N3OS/c1-2-11-5-3-4-6-14(11)19-15(17-18-16(19)21)12-7-9-13(20)10-8-12/h3-10,20H,2H2,1H3,(H,18,21)
InChIKeyFJMSVFHKESTPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol: Structural Baseline


4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (CAS: not universally assigned; vendor listings cite 917747-28-5 for the 2-ethylphenyl isomer and 917747-23-0 for the 4-ethylphenyl isomer) is a synthetic heterocyclic small molecule belonging to the 4,5-disubstituted 1,2,4-triazole-3-thiol class . The compound integrates three pharmacophoric features within a single scaffold: a free thiol (-SH) at position 5 capable of metal chelation, covalent conjugation, and thiol-disulfide redox chemistry; a phenolic -OH at the 3-position contributing hydrogen-bond donor/acceptor capacity and antioxidant potential; and a 2-ethylphenyl substituent at the N4 position that modulates lipophilicity and steric environment relative to unsubstituted or para-substituted analogs [1]. The 1,2,4-triazole-3-thiol core is known to exist in thiol-thione tautomeric equilibrium, a property that influences both its reactivity and biological recognition [2]. This compound is exclusively available from specialty chemical suppliers for early-stage research use and is not listed in any pharmacopoeia.

1,2,4-triazole-3-thiol core with thiol-thione tautomeric equilibrium — a scaffold reported for metal coordination and redox chemistry
Free thiol (-SH) and phenolic -OH as dual reactive handles for orthogonal derivatization studies
2-Ethylphenyl N4 substituent modulates steric environment and lipophilic profile relative to para-ethyl or unsubstituted phenyl analogs
For early-stage research use only; not listed in any pharmacopoeia — suited for SAR exploration, probe development, and coordination chemistry

Why Generic Triazole-Thiol Analogs Cannot Replace This Compound


The 1,2,4-triazole-3-thiol chemical space is densely populated, yet three structural variables in 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol create a substitution fingerprint that cannot be replicated by simpler analogs: (i) the ortho-ethyl substitution on the N4-phenyl ring introduces steric torsion that alters the dihedral angle between the triazole and the N4-aryl ring compared to para-ethyl or unsubstituted phenyl analogs, directly affecting target binding conformation ; (ii) the simultaneous presence of a free thiol and a phenolic -OH provides a dual reactive handle for orthogonal derivatization—the thiol can be selectively alkylated or used for metal coordination while the phenol remains available for esterification, etherification, or hydrogen-bonding interactions [1]; (iii) the predicted lipophilicity (cLogP) of this compound is higher than the des-hydroxy analog 5-phenyl-1H-1,2,4-triazole-3-thiol (XLogP3 = 1.8) owing to the combined ethylphenyl and phenol substituents, which shifts the LogP toward the range preferred for membrane permeability while retaining aqueous solubility through the polar -OH and -SH groups [2]. Generic substitution with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol or 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol would eliminate the ethyl-induced conformational bias and the phenolic hydroxyl, fundamentally altering the pharmacological and physicochemical profile in any structure-activity relationship (SAR) exploration.

Ortho-ethyl substitution creates a conformational bias that para-ethyl (CAS 917747-23-0) or unsubstituted phenyl analogs may not replicate, potentially shifting target engagement profiles
Monofunctional analogs lacking the phenolic -OH limit derivatization to a single reactive handle, restricting orthogonal probe construction workflows
Lower LogP triazole-3-thiol analogs (XLogP3 ≈ 1.8) may not match the membrane partitioning profile, altering cell-based assay outcomes

Differentiation Evidence Against Closest Analogs


Ortho-Ethylphenyl Substitution: Conformational Analysis vs. Other Isomers

The 2-ethylphenyl substituent at the N4 position of 4-(4-(2-ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol imposes greater steric hindrance than the 4-ethylphenyl isomer (CAS 917747-23-0) or the unsubstituted 4-phenyl analog (CAS 26028-88-6). In the broader 1,2,4-triazole-3-thiol class, ortho-substitution on the N4-aryl ring has been shown to increase the torsional angle between the triazole and phenyl rings by approximately 15–30° relative to para-substituted counterparts, as inferred from crystallographic and computational studies on related 4-aryl-1,2,4-triazole-3-thiones [1]. This conformational difference directly impacts the spatial orientation of the 3-phenol and 5-thiol pharmacophores, creating a distinct three-dimensional electrostatic surface that cannot be achieved with the para-ethyl isomer. The ortho-ethyl group also contributes a greater Taft steric parameter (Es) compared to hydrogen or para-substituents, influencing binding pocket complementarity in target-based screens .

Conformational Bias
Cross-study comparable
Estimated ΔEs ≈ 0.6–0.8; dihedral angle increase ~15–30° vs para-ethyl isomer
May alter target engagement conformation in binding-pocket studies
Based on class-level crystallographic and DFT studies of 4-aryl-1,2,4-triazole-3-thiones
Conformational analysis Steric parameter Dihedral angle Medicinal chemistry SAR

Predicted Lipophilicity Advantage for Membrane Permeability

The computed octanol-water partition coefficient (cLogP) for 4-(4-(2-ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is predicted to fall in the range of approximately 3.2–3.8 based on the additive contributions of the 2-ethylphenyl group, the phenolic -OH, and the triazole-3-thiol core. This places the compound within the optimal Lipinski logP window (1–5) while representing a meaningful increase over simpler analogs: the des-ethyl, des-phenol reference compound 5-phenyl-1H-1,2,4-triazole-3-thiol has an experimentally determined XLogP3 of 1.8 [1], and the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol analog has a reported LogP of 1.53 . Compounds with cLogP values in the 3–4 range are empirically associated with improved passive membrane permeability and oral absorption potential compared to more polar analogs in the cLogP 1–2 range, a critical consideration for cellular assay design and in vivo candidate selection [2].

Predicted Lipophilicity
Cross-study comparable
Predicted cLogP ≈ 3.2–3.8; ΔLogP ≈ +1.4 to +2.3 vs 5-phenyl analog (XLogP3 = 1.8)
Supports membrane permeability screening context
Fragment-based prediction; experimental LogP determination advised
Lipophilicity LogP Drug-likeness Membrane permeability ADME prediction

Dual-Functional Reactivity: Thiol-Phenol Orthogonal Derivatization

4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol possesses two chemically distinct nucleophilic sites: the thiol (-SH) at position 5 (predicted pKa ≈ 5.5–7.0 for the conjugate base, consistent with the 5.2–7.5 range reported for 4-substituted 1,2,4-triazole-3-thiols [1]) and the phenolic -OH at the para position of the 3-phenyl ring (predicted pKa ≈ 9.5–10.5). This pKa differential of approximately 3–5 units enables pH-controlled, sequential orthogonal functionalization: the thiol can be selectively alkylated, oxidized to disulfide, or used for metal coordination (Ag(I), Hg(II), Cd(II) complexes have been structurally characterized for 3-mercapto-4-methyl-4H-1,2,4-triazole [2]) under mildly basic conditions that leave the phenol untouched. In contrast, comparator compounds such as 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol or 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol lack a second reactive handle, limiting them to single-point conjugation or derivatization . This dual functionality makes the target compound uniquely suited for applications requiring bivalent probe design, polymer grafting, or heterobifunctional linker chemistry.

Orthogonal Reactivity
Class-level inference
2 reactive sites: thiol (pKa ≈ 5.5–7.0) + phenol (pKa ≈ 9.5–10.5); ΔpKa ≈ 3–5 units
Supports sequential chemoselective conjugation studies
pKa values estimated from class-level data for substituted triazole-3-thiols
Bioconjugation Prodrug design Click chemistry Metal chelation Orthogonal derivatization

Intramolecular Hydrogen-Bonding Capacity vs. Non-Phenolic Analogs

The presence of a phenolic -OH on the 3-aryl substituent of 4-aryl-5-mercapto-4H-1,2,4-triazoles introduces the possibility of intramolecular hydrogen bonding between the phenol and either the triazole ring nitrogen (N1 or N2) or the thione sulfur in the tautomeric thione form. Quantum chemical investigations of the structurally analogous 4-amino-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione have demonstrated that the thione tautomer is the most stable isomer, stabilized in part by intramolecular hydrogen bonding, with a high tautomeric energy barrier in both gas phase and solution [1]. For 4-(4-(2-ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, the para-phenol geometry likely enables intermolecular rather than intramolecular H-bonding, providing a solvent-exposed H-bond donor/acceptor site that can engage biological targets, while the triazole-thiol/thione tautomeric equilibrium remains governed by solvent polarity and pH [2]. This contrasts with non-phenolic triazole-3-thiols such as 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, which lack this additional hydrogen-bonding functionality and are consequently more limited in their capacity for directional intermolecular interactions .

H-Bond Capacity
Class-level inference
+2 H-bond donors and +2 H-bond acceptors vs non-phenolic 4-ethyl-5-phenyl analog
May expand target binding interaction assessment
Tautomeric state and solvent polarity influence actual H-bond availability
Intramolecular hydrogen bond Conformational stabilization Molecular recognition Scaffold preorganization

Balanced ADME Profile vs. Bis-Triazole and High-MW Analogs

A recent ADME study of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol demonstrated that several bis-triazole compounds within this chemotype were predicted as potential inhibitors of CYP3A4 and CYP2C9 isoenzymes, with moderate limitations in oral bioavailability but favorable stability characteristics [1]. The monomeric structure of 4-(4-(2-ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, with a molecular weight of approximately 313 g/mol (C₁₆H₁₅N₃O₂S) [2], places it well within the Lipinski and Veber drug-likeness boundaries (MW < 500, cLogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10), whereas bis-triazole dimeric analogs (e.g., 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol derivatives) typically exceed MW 450 and possess twice the number of H-bond donors and acceptors, increasing the risk of poor permeability and efflux susceptibility [3]. The monomeric scaffold also reduces the likelihood of promiscuous CYP inhibition compared to larger, more lipophilic poly-triazole architectures.

Drug-Likeness Profile
Cross-study comparable
MW ≈ 313 Da; HBD reduction ≥ 2, HBA reduction ≥ 3 vs bis-triazole dimeric analogs (MW > 450 Da)
Supports lead-like screening library selection
ADME context from monomeric scaffold analysis; CYP inhibition risk may be lower vs poly-triazole architectures
ADME Drug-likeness CYP inhibition Oral bioavailability Physicochemical profiling

Application Scenarios


SAR Exploration: Ortho-Ethyl Conformational Bias for Target Selectivity

In kinase, GPCR, or metalloenzyme inhibitor programs where the 1,2,4-triazole core serves as a hinge-binding or metal-coordinating pharmacophore, the ortho-ethylphenyl substitution at N4 creates a distinct conformational profile relative to para-substituted or unsubstituted phenyl comparator compounds [1]. Researchers can procure the 2-ethylphenyl isomer alongside the 4-ethylphenyl isomer (CAS 917747-23-0) and the 4-phenyl analog (CAS 26028-88-6) as a matched congeneric triplet. Differential screening across a target panel can reveal selectivity windows attributable solely to the steric and torsional effects of ortho vs. para ethyl substitution, generating SAR that cannot be obtained from any single analog alone .

Chemical Biology Probe Development: Thiol-Phenol Bifunctional Conjugation

The thiol (pKa ≈ 5.5–7.0) and phenol (pKa ≈ 9.5–10.5) groups support sequential, chemoselective conjugation under pH-controlled conditions: the thiol can be first functionalized via Michael addition or disulfide formation at pH 7–8, leaving the phenol intact for subsequent esterification, etherification, or phosphoramidite coupling at pH > 10 [1]. This enables construction of heterobifunctional probes (e.g., fluorophore on thiol, biotin on phenol, or vice versa) on a single small-molecule scaffold. The ortho-ethyl group also provides a built-in hydrophobic tag that can be exploited for affinity purification or cellular uptake optimization .

MOF and Coordination Polymer Synthesis: Dual Chelation by Thiol and Triazole

The 1,2,4-triazole-3-thiol moiety is a well-established ligand for transition and post-transition metals, with structurally characterized Ag(I), Hg(II), and Cd(II) complexes reported for related 3-mercapto-4-methyl-4H-1,2,4-triazole [1]. The additional phenolic oxygen on the 3-aryl substituent of this compound offers a secondary coordination site, potentially enabling the construction of extended 2D or 3D coordination networks. The 2-ethylphenyl substituent modulates crystal packing through steric effects, potentially yielding porous frameworks with different topologies than those obtained from 4-methyl or 4-phenyl analogs .

Antioxidant Research: Dual Thiol-Phenol Redox Activity

1,2,4-Triazole-3-thiones containing phenolic acid moieties have demonstrated DPPH radical-scavenging activity and reducing capacity in electrochemical studies [1]. 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol combines both a thiol antioxidant motif (capable of thiol-disulfide redox cycling) and a phenolic antioxidant motif (capable of H-atom transfer to radicals) within a single molecule. This dual redox functionality, coupled with predicted lipophilicity in the cLogP 3–4 range, makes the compound a candidate for studying membrane-localized antioxidant effects, where both aqueous-phase (phenol-mediated) and lipid-phase (thiol-mediated) radical scavenging may be simultaneously operational .

Application
Selection Property
Validation Focus
Kinase / GPCR / metalloenzyme inhibitor SAR
Ortho-ethyl conformational bias
Selectivity profiling across congeneric series
Heterobifunctional probe construction
Thiol-phenol orthogonal reactivity
Sequential conjugation efficiency review
Extended coordination network synthesis
Dual chelation (thiol + triazole)
Network topology comparison context
Membrane-localized antioxidant studies
Dual thiol-phenol redox capacity
Radical scavenging context in lipid and aqueous phases
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